molecular formula C26H24N4O3S B2393452 N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1226456-69-4

N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2393452
CAS No.: 1226456-69-4
M. Wt: 472.56
InChI Key: WVQYXJDYFSDRAR-UHFFFAOYSA-N
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Description

The compound N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide features a benzamide core substituted with a benzyl group at the N-position and an imidazole ring at the 4-position of the benzene ring. The imidazole moiety is further functionalized with a thioether linkage to a 2-oxoethyl group bearing a 4-methoxyphenylamino substituent.

For example, thioether linkages in similar compounds (e.g., ) are typically formed via nucleophilic substitution or alkylation of thiol intermediates. The benzamide group may arise from condensation reactions between benzoyl chloride derivatives and amines, as seen in and .

Properties

IUPAC Name

N-benzyl-4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-23-13-9-21(10-14-23)29-24(31)18-34-26-27-15-16-30(26)22-11-7-20(8-12-22)25(32)28-17-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQYXJDYFSDRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, potentially suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide has been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Evaluation
A study assessed the compound against both Gram-positive and Gram-negative bacteria using the tube dilution technique. The results indicated that it exhibited significant antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 1.27 µM to 2.65 µM against different strains .

Microorganism MIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly its effects on human colorectal carcinoma cell lines.

Case Study: Anticancer Screening
In vitro studies demonstrated that this compound showed promising results with an IC50 value of 4.53 µM against HCT116 cell lines, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 9.99 µM). This suggests a potential role as a selective anticancer agent .

Compound IC50 (µM)
N-benzyl-4-(2-...4.53
5-FU (standard drug)9.99

Antitubercular Activity

The compound's efficacy against Mycobacterium tuberculosis has also been investigated, highlighting its potential as an antitubercular agent.

Case Study: Antitubercular Evaluation
In vitro evaluations showed that the compound inhibited vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are critical for mycobacterial survival and replication . Further in vivo studies in mice models confirmed its antitubercular activity, making it a candidate for further development in tuberculosis treatment.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Table 1: Key Structural Features of Analogs
Compound Name/Reference Core Structure Substituents Key Functional Groups
Target Compound Benzamide + Imidazole 4-Methoxyphenylamino, Thioether Amide, Thioether, Imidazole
Compound Benzamide + Imidazole 3-Methoxyphenylamino, Thioether Amide, Thioether, Imidazole
(Compound 15) Benzamide + Thienylmethylthio 3-Cyanopyridinylamino Amide, Thioether, Isoxazole
(Compound 2e) Pyrimidinone + Thioether 4-Methoxyphenylamino, 3-Nitrophenyl Amide, Thioether, Nitro

Key Observations :

  • Positional Isomerism : The target compound differs from ’s analog by the methoxy group position (para vs. meta), which could influence electronic effects and binding interactions .
  • Heterocyclic Cores: and compounds replace the imidazole with pyrimidinone or isoxazole, altering ring basicity and hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : Nitro substituents () contrast with the electron-donating methoxy group in the target compound, affecting solubility and reactivity .

Comparison :

  • The target compound’s thioether linkage likely follows protocols similar to , where α-halogenated ketones react with thiol-containing intermediates under basic conditions .
  • highlights the importance of tautomerism in triazole-thiones, a factor less relevant to the target’s imidazole core but critical for stability in analogs .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds
Compound IR (C=O, cm⁻¹) NMR (Key Signals, ppm) Melting Point (°C)
Target Compound (Inferred) ~1660–1680 (amide) δ 8.2–7.5 (aromatic H), δ 4.6 (CH₂) Not reported
Compound 1741 (β-lactam), 1643 (amide) δ 11.10 (NH), δ 8.2–7.5 (ArH) 242–244
(2e) Not reported δ 7.1–8.2 (ArH) 217.1–217.3

Analysis :

  • The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with values in and , confirming successful amidation .
  • Aromatic proton signals in NMR (δ 7.5–8.2 ppm) are consistent across analogs, reflecting similar electronic environments .

Biological Activity

N-benzyl-4-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (CAS Number: 1226456-69-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N4O3SC_{26}H_{24}N_{4}O_{3}S, with a molecular weight of 472.6 g/mol. The compound features a benzamide core, which is often associated with various biological activities.

Research indicates that compounds with similar structural motifs often interact with biological targets through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : Some compounds may act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Antitumor Activity

Several studies have indicated that benzamide derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit tumor growth in various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer0.5
Compound BLung Cancer0.3
N-benzyl derivativePancreatic Cancer0.1

The compound demonstrated a maximal activity against pancreatic β-cells under endoplasmic reticulum (ER) stress, showcasing its potential for diabetes treatment as well .

Antimicrobial Activity

Benzamide derivatives have also shown promise in antimicrobial applications. A study highlighted that certain analogs exhibited potent activity against both Gram-positive and Gram-negative bacteria:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CAntibacterial10
Compound DAntifungal15

These findings suggest that N-benzyl derivatives may serve as leads for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy in Clinical Trials

A clinical trial involving patients with advanced solid tumors treated with a benzamide analog demonstrated promising results. Out of the cohort, three patients exhibited prolonged survival rates exceeding two years when administered doses greater than 4.3 GBq . These results underscore the potential of such compounds in oncology.

Case Study 2: β-cell Protection Against ER Stress

In a separate investigation focused on diabetes treatment, a related compound was identified as having protective effects on pancreatic β-cells against ER stress-induced apoptosis. The compound exhibited an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M, indicating high potency .

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